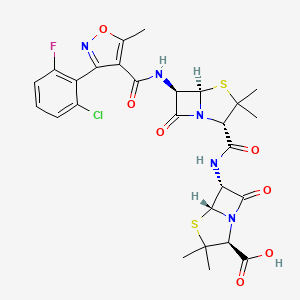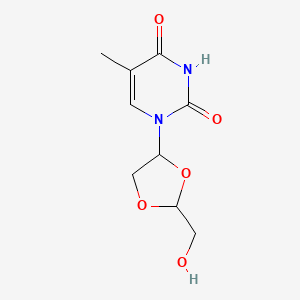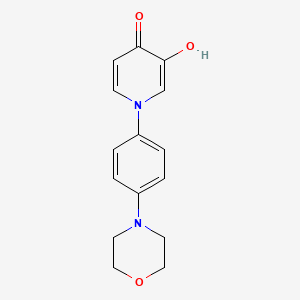
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is a compound that belongs to the class of 3-hydroxy-pyridin-4-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and the phenyl group attached to the pyridinone core makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one typically involves the condensation of 4-chloro-3-hydroxypyridine with 4-morpholinylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-morpholin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-amine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine. This increases the availability of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease . Additionally, its antibacterial activity is mediated by disrupting the integrity of bacterial cell membranes and inhibiting cell metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-pyridin-4-ones: A class of compounds with similar structures but different substituents on the pyridinone ring.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the phenyl group provides opportunities for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C15H16N2O3/c18-14-5-6-17(11-15(14)19)13-3-1-12(2-4-13)16-7-9-20-10-8-16/h1-6,11,19H,7-10H2 |
Clave InChI |
QPSJJQCECVAHMX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)N3C=CC(=O)C(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


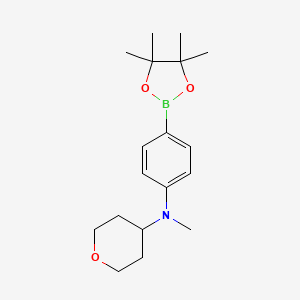
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
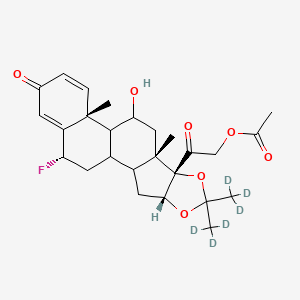
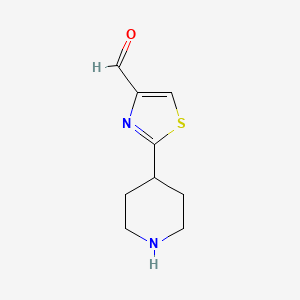
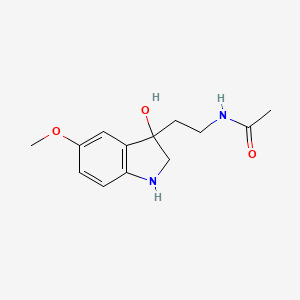
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
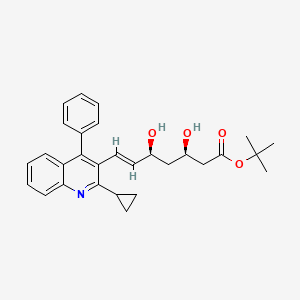
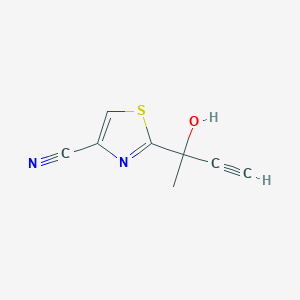
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

